(3R)-3-[4-(trifluoromethoxy)phenyl]butanamide
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Overview
Description
(3R)-3-[4-(trifluoromethoxy)phenyl]butanamide: is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-[4-(trifluoromethoxy)phenyl]butanamide typically involves the introduction of the trifluoromethoxy group onto the phenyl ring, followed by the formation of the butanamide structure. One common method involves the use of trifluoromethoxylation reagents to introduce the trifluoromethoxy group onto a suitable phenyl precursor. This is followed by the coupling of the modified phenyl ring with a butanamide precursor under appropriate reaction conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions: (3R)-3-[4-(trifluoromethoxy)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethoxy group can participate in substitution reactions, leading to the formation of new derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted phenyl butanamides .
Scientific Research Applications
Chemistry: In chemistry, (3R)-3-[4-(trifluoromethoxy)phenyl]butanamide is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethoxy group imparts distinct electronic and steric properties, making it valuable in the design of new compounds .
Biology and Medicine: Its trifluoromethoxy group can enhance the metabolic stability and bioavailability of drug candidates .
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of (3R)-3-[4-(trifluoromethoxy)phenyl]butanamide involves its interaction with specific molecular targets. The trifluoromethoxy group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
(3R)-3-[4-(trifluoromethyl)phenyl]butanamide: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
(3R)-3-[4-(methoxy)phenyl]butanamide: Contains a methoxy group instead of a trifluoromethoxy group.
(3R)-3-[4-(fluoromethoxy)phenyl]butanamide: Features a fluoromethoxy group instead of a trifluoromethoxy group
Uniqueness: The presence of the trifluoromethoxy group in (3R)-3-[4-(trifluoromethoxy)phenyl]butanamide imparts unique electronic and steric properties that can enhance its performance in various applications. This makes it distinct from other similar compounds that lack this specific functional group .
Properties
CAS No. |
1267622-40-1 |
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Molecular Formula |
C11H12F3NO2 |
Molecular Weight |
247.2 |
Purity |
97 |
Origin of Product |
United States |
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